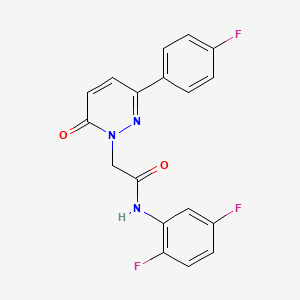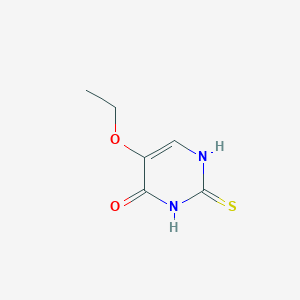
5-Ethoxy-2-mercaptopyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethoxy-2-mercaptopyrimidin-4-ol is a pyrimidine derivative known for its unique chemical properties and potential applications in various fields. This compound features a pyrimidine ring substituted with ethoxy and mercapto groups, which contribute to its reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-mercaptopyrimidin-4-ol typically involves the reaction of appropriate pyrimidine precursors with ethoxy and mercapto substituents. One common method involves the condensation of 2-mercaptopyrimidin-4-ol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethoxy-2-mercaptopyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Ethoxy-2-mercaptopyrimidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex pyrimidine derivatives.
Mécanisme D'action
The mechanism of action of 5-Ethoxy-2-mercaptopyrimidin-4-ol involves its interaction with specific molecular targets. For instance, in its role as a fluorescent sensor, the compound undergoes intramolecular proton transfer and twisted intramolecular charge transfer upon binding with metal ions. This results in changes in fluorescence properties, enabling the detection of metal ions . In its anticancer application, the compound inhibits the NHEJ pathway by binding to DNA and preventing the repair of double-strand breaks .
Comparaison Avec Des Composés Similaires
5-Ethoxy-2-mercaptopyrimidin-4-ol can be compared with other pyrimidine derivatives such as:
2-Mercaptopyrimidin-4-ol: Lacks the ethoxy group, which may affect its reactivity and applications.
5-(2-Hydroxybenzylideneamino)-6-amino-2-mercaptopyrimidin-4-ol: Contains additional functional groups that enhance its binding properties with metal ions.
5-(3-Nitrobenzylideneamino)-6-amino-2-mercaptopyrimidin-4-ol: Similar to the previous compound but with a nitro group, affecting its electronic properties and reactivity.
Propriétés
Formule moléculaire |
C6H8N2O2S |
|---|---|
Poids moléculaire |
172.21 g/mol |
Nom IUPAC |
5-ethoxy-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C6H8N2O2S/c1-2-10-4-3-7-6(11)8-5(4)9/h3H,2H2,1H3,(H2,7,8,9,11) |
Clé InChI |
SIGCRWOAPDIJBH-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CNC(=S)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


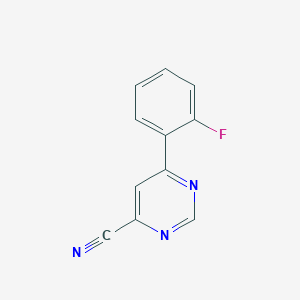
![(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14882638.png)
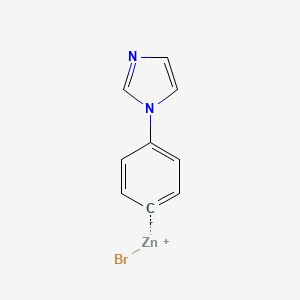
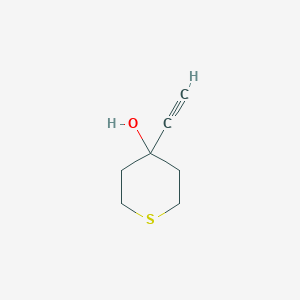
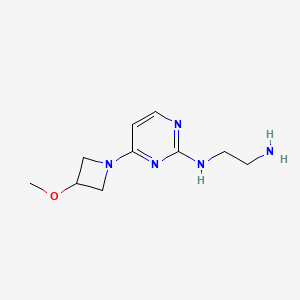
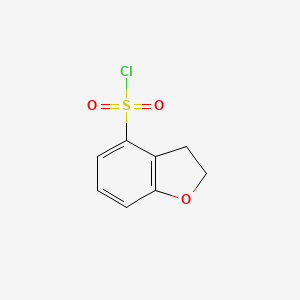
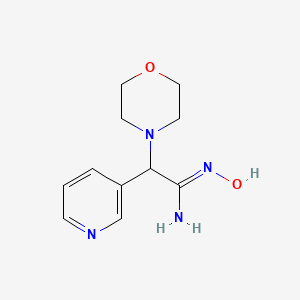
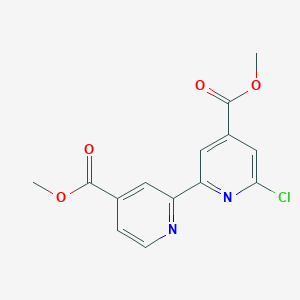
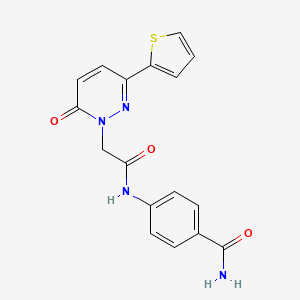
![2,3-dimethoxy-6-{(E)-[(2E)-{4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-1,3-thiazolidin-2-ylidene}hydrazinylidene]methyl}benzoic acid](/img/structure/B14882696.png)

![tert-Butyl 2-((4R,6S)-6-((R)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate](/img/structure/B14882723.png)
